

GC376: A Technical Guide to a Broad-Spectrum Covalent Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

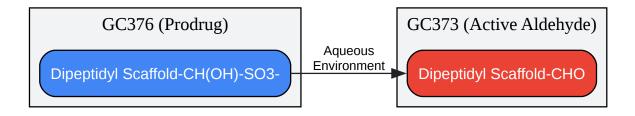
GC376 is a potent, dipeptidyl-based, broad-spectrum antiviral agent that has demonstrated significant efficacy against a wide array of viruses, particularly coronaviruses. It functions as a prodrug, converting to its active aldehyde form, GC373, which acts as a covalent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. This document provides a comprehensive technical overview of GC376, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro efficacy, and key experimental protocols relevant to its evaluation.

Chemical Structure and Properties Structure and Prodrug Mechanism

GC376 is the bisulfite adduct of the active aldehyde compound, GC373.[1][2] This formulation enhances the compound's stability and solubility. In an aqueous environment, such as upon administration, GC376 readily converts to GC373, which is the active pharmacological agent. [3][4] The aldehyde warhead of GC373 is crucial for its mechanism of action.

The chemical structure and conversion process are illustrated below.





Click to download full resolution via product page

Figure 1: Prodrug conversion of GC376 to its active aldehyde form, GC373.

Physicochemical Properties

A summary of the key chemical and physical properties of GC376 is provided in Table 1.

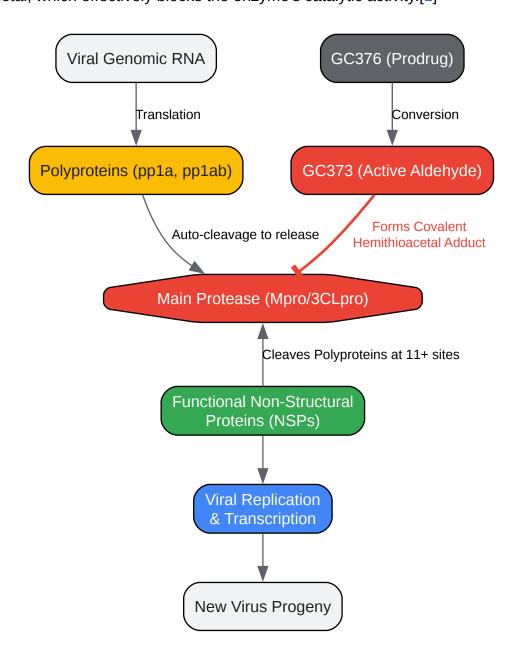
Property	Value	Reference(s)
IUPAC Name	sodium (2S)-1-hydroxy-2- [[(2S)-4-methyl-2- (phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2- oxopyrrolidin-3-yl)propane-1- sulfonate	[2]
Molecular Formula	C21H30N3NaO8S	[2]
Molar Mass	507.53 g⋅mol ⁻¹	[2]
CAS Number	1416992-39-6	[2]
Solubility	Soluble in DMSO and water. For injection, often dissolved in 10% ethanol and 90% PEG-400.	[5][6]
Appearance	White to off-white solid	N/A
Storage	Dry, dark at 0-4°C for short term or -20°C for long term.	[6]



Mechanism of Action

GC376 targets the main protease (Mpro or 3CLpro) of coronaviruses. Mpro is a cysteine protease that is critical for the viral life cycle, as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).[7][8] Inhibition of Mpro halts viral replication.

The active form, GC373, is a peptidomimetic inhibitor that binds to the active site of Mpro. The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro).[1][9] This reversible covalent interaction results in the formation of a hemithioacetal, which effectively blocks the enzyme's catalytic activity.[1]





Click to download full resolution via product page

Figure 2: Signaling pathway illustrating the inhibitory action of GC376 on viral replication.

Antiviral Activity

GC376 has demonstrated potent in vitro activity against a wide range of coronaviruses. The half-maximal effective concentration (EC_{50}) and half-maximal inhibitory concentration (IC_{50}) values are summarized in Table 2.

Virus	Assay Type	Cell Line	EC ₅₀ / IC ₅₀ (μΜ)	Reference(s)
SARS-CoV-2	Antiviral (CPE)	Vero E6	0.70	[10]
SARS-CoV-2	Antiviral (Plaque)	Vero E6	3.37	[8]
SARS-CoV-2	Mpro Inhibition	N/A	0.89	[11]
FIPV	Mpro Inhibition	N/A	K _i = 0.0021	[3][4]
SARS-CoV	Mpro Inhibition	N/A	K _i = 0.020	[3][4]
HCoV-NL63	Antiviral (CPE)	Caco-2	0.7013	N/A
TGEV	Mpro Inhibition	N/A	0.15	N/A
Compound	Assay Type	Cell Line	CC50 (µM)	Reference(s)
GC376	Cytotoxicity	Vero E6	>100 - >200	[12][13]

Key Experimental Methodologies Mpro/3CLpro Inhibition Assay (FRET-Based)

This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Methodology

- Reagent Preparation:
 - Assay Buffer: 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[7]

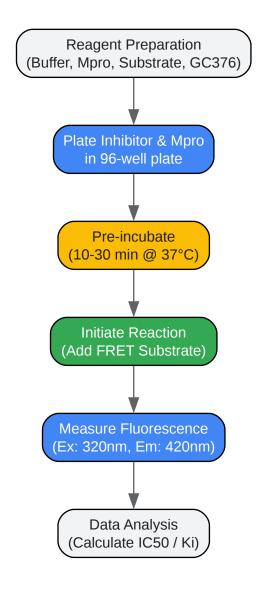


- Enzyme Solution: Recombinant Mpro is diluted to a final concentration of 50 nM in assay buffer.[3]
- Substrate Solution: A FRET peptide substrate (e.g., Abz-SVTLQSG-Y(NO2)-R) is prepared as a stock solution in DMSO and diluted in assay buffer to the desired concentration (e.g., 40 μM).[3]
- Inhibitor Solution: GC376 is serially diluted in DMSO and then further diluted in assay buffer to achieve final concentrations typically ranging from 0.01 to 0.4 μM.[3]

Assay Procedure:

- Add diluted GC376 solutions to the wells of a black 96-well microplate.
- Add the 50 nM Mpro enzyme solution to each well.
- Pre-incubate the plate for 10-30 minutes at 37°C to allow for inhibitor-enzyme binding.[3]
 [7]
- Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
- Immediately place the plate in a fluorescence plate reader.
- Data Acquisition and Analysis:
 - Monitor the increase in fluorescence signal over time (e.g., for 7 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[3][4]
 - Calculate the initial reaction velocities from the linear portion of the progress curves.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration. The K_i value can be determined from Lineweaver-Burk plots.[3]





Click to download full resolution via product page

Figure 3: Experimental workflow for a FRET-based Mpro inhibition assay.

Antiviral Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the formation of viral plaques, providing a quantitative measure of antiviral efficacy.

Methodology

Cell Preparation:



- Seed Vero E6 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[1]
- Virus Infection and Treatment:
 - Aspirate the culture medium. Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) calculated to yield 50-100 plaques per well.
 - Incubate for 1 hour at 37°C to allow for viral adsorption.
 - Remove the virus inoculum and wash the cells once with PBS.
 - Add medium (DMEM with 2% FBS) containing serial dilutions of GC376 to the wells.
 Include virus control (no compound) and cell control (no virus, no compound) wells.
- Overlay and Incubation:
 - Prepare a 1.6% low-melting-point agarose solution and mix it 1:1 with 2X DMEM (4% FBS) to create a 0.8% agarose overlay.[1]
 - Carefully add the agarose overlay to each well.
 - Incubate plates for 48-72 hours at 37°C until plaques are visible in the virus control wells.
 [1][10]
- Fixation, Staining, and Analysis:
 - Fix the cells with 10% formaldehyde for at least 4 hours.[1]
 - Carefully remove the agarose plug.
 - Stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.[1]
 - Gently wash with water and allow to dry.
 - Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the virus control and determine the EC₅₀ value.[1]



Pharmacokinetics

Pharmacokinetic studies, primarily conducted in cats for the treatment of Feline Infectious Peritonitis (FIP), provide valuable insight into the in vivo behavior of GC376.

Parameter	Administration	Value / Observation	Reference(s)
Dose	Subcutaneous	15 mg/kg, every 12 hours.	[11][14]
Absorption	Subcutaneous	Rapidly absorbed.	N/A
Clearance	Oral	Oral administration resulted in a significantly increased overall clearance rate compared to subcutaneous injection.	[15]
Metabolism	Oral	Oral GS441524 (another antiviral) showed a slower rate of metabolism compared to oral GC376.	[16]

Conclusion

GC376 is a well-characterized protease inhibitor with a clear, covalent mechanism of action against the main protease of numerous coronaviruses. Its prodrug strategy enhances its pharmaceutical properties, and it demonstrates potent in vitro efficacy with a high therapeutic index. The established experimental protocols for evaluating its enzymatic inhibition and cell-based antiviral activity are robust and reproducible. The data presented herein support GC376 as a significant lead candidate for the development of broad-spectrum antiviral therapies. Further investigation into its pharmacokinetic properties across different species and optimization of its formulation are critical next steps for its potential clinical translation.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. GC376 Wikipedia [en.wikipedia.org]
- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. GC376 FIP Warriors CZ/SK ® [fipwarriors.eu]
- 6. Buy GC376 | 1416992-39-6 | >96% [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis
 PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 16. Better therapeutic effect of oral administration of GS441524 compared with GC376 -PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [GC376: A Technical Guide to a Broad-Spectrum Covalent Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663312#gc376-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com